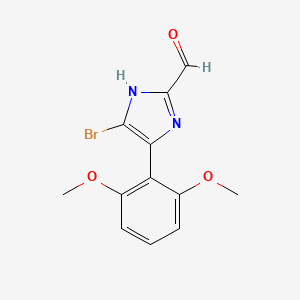
Lovastatin hydroxy acid,sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lovastatin-d3 Hydroxy Acid Sodium Salt is a deuterated form of Lovastatin, a statin medication used to lower cholesterol levels and reduce the risk of cardiovascular disease. This compound is particularly useful in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lovastatin-d3 Hydroxy Acid Sodium Salt is synthesized through a multi-step process that involves the incorporation of deuterium atoms. The synthesis begins with the fermentation of Aspergillus terreus to produce Lovastatin. This is followed by the hydrolysis of Lovastatin to its hydroxy acid form. The deuterium atoms are then introduced through a series of chemical reactions, resulting in the formation of Lovastatin-d3 Hydroxy Acid. Finally, the compound is converted to its sodium salt form for stability and solubility .
Industrial Production Methods
Industrial production of Lovastatin-d3 Hydroxy Acid Sodium Salt involves large-scale fermentation processes, followed by chemical synthesis and purification steps. The use of high-performance liquid chromatography (HPLC) and mass spectrometry ensures the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Lovastatin-d3 Hydroxy Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert the hydroxy acid form back to the lactone form.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under controlled conditions
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives that can be used for further research and development .
Applications De Recherche Scientifique
Lovastatin-d3 Hydroxy Acid Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Lovastatin and its metabolites.
Biology: Employed in metabolic studies to track the absorption, distribution, metabolism, and excretion of Lovastatin.
Medicine: Investigated for its potential in drug development and pharmacokinetic studies.
Industry: Utilized in the quality control of pharmaceutical products containing Lovastatin
Mécanisme D'action
Lovastatin-d3 Hydroxy Acid Sodium Salt works by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase). This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound effectively reduces cholesterol levels in the body .
Comparaison Avec Des Composés Similaires
Similar Compounds
Atorvastatin: Another statin used to lower cholesterol levels.
Simvastatin: Similar to Lovastatin but with a slightly different chemical structure.
Pravastatin: A statin with a different pharmacokinetic profile
Uniqueness
Lovastatin-d3 Hydroxy Acid Sodium Salt is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research settings where accurate measurement of drug metabolism is crucial .
Propriétés
Formule moléculaire |
C24H37NaO6 |
|---|---|
Poids moléculaire |
447.6 g/mol |
Nom IUPAC |
sodium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-2,6-dimethyl-8-[(2S)-2-(trideuteriomethyl)butanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C24H38O6.Na/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28;/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28);/q;+1/p-1/t14-,15-,16-,18+,19+,20-,21-,23-;/m0./s1/i3D3; |
Clé InChI |
LXZBFUBRYYVRQJ-XZLALCCBSA-M |
SMILES isomérique |
[2H]C([2H])([2H])[C@@H](CC)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.[Na+] |
SMILES canonique |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[5-chloro-1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13710960.png)





![3-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole](/img/structure/B13710996.png)





